molecular formula C15H17N3OS B2393341 N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide CAS No. 2309311-27-9

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide

Cat. No.: B2393341
CAS No.: 2309311-27-9
M. Wt: 287.38
InChI Key: PGAKKNOLJQUPLI-UHFFFAOYSA-N
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Description

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide is a small molecule compound that has garnered attention due to its potential therapeutic and environmental applications. This compound is characterized by its pyrrolidine-based structure, which includes a thiophene and isonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the double reductive amination reaction, which has been used to develop various polyhydroxylated pyrrolidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves standard organic synthesis techniques, including the use of protective groups, selective functionalization, and purification steps to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interactions with biological molecules.

    Medicine: It has potential therapeutic applications, particularly in drug discovery and development.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and thiophene moiety likely play crucial roles in its binding to target proteins or enzymes, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine-based molecules, such as:

  • Pyrrolidin-2-ones
  • 3-iodopyrroles
  • Polyhydroxylated pyrrolidines

Uniqueness

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide is unique due to its specific combination of a thiophene and isonicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-15(13-1-5-16-6-2-13)17-14-3-7-18(10-14)9-12-4-8-20-11-12/h1-2,4-6,8,11,14H,3,7,9-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAKKNOLJQUPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=NC=C2)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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